N-(2-chlorophenyl)-N'-ethylethanediamide

Drug Design ADME Lipophilicity

N-(2-Chlorophenyl)-N'-ethylethanediamide, also known as N'-(2-chlorophenyl)-N-ethyloxamide, is a low-molecular-weight (226.66 g/mol) N-aryl-N'-alkyl oxamide derivative (C10H11ClN2O2). The compound features a 2-chlorophenyl moiety on one amide nitrogen and an ethyl group on the other, forming a compact, achiral scaffold.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
Cat. No. B4744153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-N'-ethylethanediamide
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66 g/mol
Structural Identifiers
SMILESCCNC(=O)C(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C10H11ClN2O2/c1-2-12-9(14)10(15)13-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,14)(H,13,15)
InChIKeyNAMLAZYHXTWLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)-N'-ethylethanediamide: Oxamide Scaffold Overview for Procurement Decisions


N-(2-Chlorophenyl)-N'-ethylethanediamide, also known as N'-(2-chlorophenyl)-N-ethyloxamide, is a low-molecular-weight (226.66 g/mol) N-aryl-N'-alkyl oxamide derivative (C10H11ClN2O2) . The compound features a 2-chlorophenyl moiety on one amide nitrogen and an ethyl group on the other, forming a compact, achiral scaffold . Oxamide-based compounds are widely used in medicinal chemistry as cores for structure-activity relationship (SAR) exploration, kinase inhibitor design, and as synthetic intermediates for reactive dye preparation [1]. The specific substitution pattern of this compound—ortho-chlorophenyl combined with a short N'-alkyl chain—defines its lipophilic-hydrophilic balance and steric profile, which directly influence target binding, solubility, and permeability .

Why N-(2-Chlorophenyl)-N'-ethylethanediamide Cannot Be Substituted by Simple In-Class Analogs


Within the N-aryl-N'-alkyl oxamide class, seemingly minor structural variations—such as a change from ethyl to methyl, benzyl, or propyl on the N'-terminus, or repositioning of the chloro substituent—dramatically alter key physicochemical and pharmacokinetic properties . For example, the benzyl analog N-benzyl-N'-(2-chlorophenyl)ethanediamide exhibits a significantly higher logP (4.95) and molecular weight (289 g/mol) compared to the ethyl derivative . Such differences affect membrane permeability, aqueous solubility, and target engagement kinetics [1]. In fragment-based drug discovery, maintaining low molecular weight (<250 Da) and balanced lipophilicity (logP 2–3) is critical for hit evolution; the ethyl derivative occupies a distinct property space that cannot be replicated by bulkier or more lipophilic congeners [1]. These quantitative divergences, detailed in Section 3, underscore why generic substitution is scientifically unjustified for SAR studies, lead optimization, or procurement of screening compounds.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-N'-ethylethanediamide vs. Key Analogs


Lipophilicity Differentiation (logP) vs. Benzyl Analog

The N-benzyl analog (N-benzyl-N'-(2-chlorophenyl)ethanediamide) has a measured logP of 4.95 . Although an experimentally measured logP for N-(2-chlorophenyl)-N'-ethylethanediamide is not available from the same dataset, structure-property relationship (SPR) analysis predicts a logP reduction of approximately 1.5–2.0 log units for the ethyl analogue compared to the benzyl derivative, based on the well-established π–alkyl fragment contribution rules (Hansch–Leo approach) [1]. This places the target compound in the optimal logP range (2.5–3.5) for oral bioavailability and CNS penetration, distinct from the highly lipophilic benzyl analog [2].

Drug Design ADME Lipophilicity

Aqueous Solubility Differentiation (logS) vs. Benzyl Analog

The benzyl analog N-benzyl-N'-(2-chlorophenyl)ethanediamide has a measured logSW (intrinsic water solubility) of –5.53 . Applying the well-established inverse relationship between logP and aqueous solubility, the ethyl analog is predicted to exhibit a logSW improvement of approximately 1.0–1.5 log units, corresponding to roughly 10–30-fold higher aqueous solubility [1]. This difference is critical for achieving detectable concentrations in biochemical assays, particularly in fragment-based screening where compounds are tested at high concentrations (typically 200–500 μM) [2].

Solubility Formulation Fragment-Based Screening

Molecular Weight and Ligand Efficiency Advantage vs. Benzyl Analog

N-(2-Chlorophenyl)-N'-ethylethanediamide (MW = 226.66 g/mol) is 62.3 g/mol lighter than its benzyl analog (MW = 289 g/mol) . In fragment-based drug discovery, this places the ethyl derivative firmly within the 'Rule of Three' (MW ≤ 300 g/mol) with a greater margin, offering a higher ligand efficiency (LE) potential if a binding affinity is achieved [1]. A lower MW translates to more room for subsequent chemical elaboration while remaining within the typical lead-like property space (MW ≤ 350 g/mol) [1].

Ligand Efficiency Fragment-Based Drug Discovery Rule of Three

Rotatable Bond and Conformational Flexibility Differentiation vs. Benzyl Analog

The ethyl derivative possesses fewer rotatable bonds than the benzyl analog (4 rotatable bonds for the benzyl analog per vendor datasheet ). By structural comparison, N-(2-chlorophenyl)-N'-ethylethanediamide has only 3 rotatable bonds (two amide C–N bonds and one ethyl C–C bond), as the ethyl group contributes one rotatable bond versus two for the benzyl group (benzyl = CH2–Ph, adding one extra rotatable bond). This reduction in conformational entropy can translate to a smaller entropic penalty upon target binding, potentially enhancing binding affinity per non-hydrogen atom [1]. Reduced rotatable bond count is also associated with improved oral bioavailability [2].

Conformational Entropy Binding Affinity Oral Bioavailability

Hydrogen Bond Donor/Acceptor Profile vs. In-Class Isosteric Variants

N-(2-Chlorophenyl)-N'-ethylethanediamide shares the same hydrogen bond donor/acceptor count (Hdon = 2, Hacc = 2, tPSA = 58.2 Ų) as its benzyl analog , as these values are dictated by the oxamide core and the chlorophenyl ring, not the N'-alkyl substituent [1]. This is in contrast to isosteric replacements such as N-(2-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide, which would introduce an additional Hdon and Hacc, altering permeability and off-target binding profiles. The consistent HBD/HBA profile of the ethyl derivative ensures that differences in biological activity within an SAR series can be attributed primarily to steric and lipophilic effects rather than hydrogen bonding perturbations [2].

Hydrogen Bonding Permeability Off-Target Selectivity

Chloro Substituent Positional Differentiation: 2-Cl vs. 4-Cl Isomer

The ortho-chloro substitution in N-(2-chlorophenyl)-N'-ethylethanediamide introduces a distinct electrostatic and steric environment compared to the para-chloro isomer N-(4-chlorophenyl)-N'-ethylethanediamide. Ortho-substitution creates an intramolecular steric and electronic interaction with the adjacent amide NH, modulating the amide bond conformation and the acidity of the amide proton [1]. This can differentially affect hydrogen bonding with target proteins and influence metabolic stability via steric shielding of the amide bond [2]. No quantitative head-to-head data are available, but class-level SAR studies consistently demonstrate that ortho vs. para chloro substitution can alter binding affinity by 10- to 100-fold in kinase and GPCR targets [3].

Regioisomerism Target Engagement Electrostatics

Optimal Application Scenarios for N-(2-Chlorophenyl)-N'-ethylethanediamide Based on Quantified Differentiation


Fragment-Based Lead Discovery Requiring Low MW and Balanced Lipophilicity

With a molecular weight of 226.66 g/mol and a predicted logP in the 2.5–3.5 range, N-(2-chlorophenyl)-N'-ethylethanediamide is ideally suited as a fragment hit for targets where maintaining ligand efficiency and physicochemical tractability is paramount. Procurement should prioritize this scaffold when screening libraries require fragments <250 Da with moderate lipophilicity—criteria that the heavier, more lipophilic benzyl analog (MW 289, logP 4.95) fails to satisfy .

Kinase Inhibitor Scaffold Optimization Requiring Ortho-Chloro Phenyl Modulation

The ortho-chloro substitution provides unique steric and electronic effects on the adjacent amide NH, potentially enhancing hinge-binding interactions in kinase targets [1]. Researchers designing type I or type II kinase inhibitors should select the 2-chlorophenyl isomer over the 4-chloro isomer when steric shielding of the amide bond or specific electrostatic complementarity with the kinase hinge region is desired [1].

Biochemical Assay Development Where Aqueous Solubility Is Critical

The predicted 10–30-fold solubility advantage of N-(2-chlorophenyl)-N'-ethylethanediamide over the benzyl analog (logSW –4.0 to –4.5 vs. –5.53) enables robust testing at higher concentrations in biochemical and cell-based assays [2]. This compound is preferred for SPR, ITC, or NMR-based fragment screening, where solubility at 200–500 μM is essential to avoid false negatives from compound aggregation or precipitation.

Conformational Restriction for Entropy-Driven Binding Optimization

The reduced rotatable bond count (3 vs. 4 for the benzyl analog) confers a lower conformational entropy penalty upon target binding [3]. This makes the ethyl derivative a better starting point for programs aiming to improve binding thermodynamics through conformational restriction, a strategy commonly employed in challenging targets where potency gains are difficult to achieve via enthalpic optimization alone.

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